molecular formula C22H23N3O2 B10982101 3-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide

3-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B10982101
M. Wt: 361.4 g/mol
InChI Key: SVQLWJWRZSCHNN-UHFFFAOYSA-N
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Description

compound 35 , belongs to the class of indole derivatives. It has drawn attention due to its potential as a non-competitive α-glucosidase inhibitor. Let’s explore its properties and applications.

Preparation Methods

Synthesis:: The synthesis of this compound involves a three-component reaction. A phthalaldehydic acid, a primary amine, and 1H-indole react in water under catalyst-free conditions. This method offers advantages such as cleanliness, one-pot synthesis, and ease of handling .

Chemical Reactions Analysis

Reactions:: Compound 35 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation. The major products formed depend on the reaction type.

Scientific Research Applications

Chemistry::

    Drug Development: Compound 35’s inhibitory activity against α-glucosidase makes it a potential candidate for type 2 diabetes treatment.

    Heterocyclic Chemistry: Its indole-based structure contributes to its bioactivity.

Biology and Medicine::

    Diabetes Research: Investigating its effects on blood glucose regulation.

    Pharmacology: Assessing its safety and efficacy profiles.

Industry::

    Pharmaceuticals: Potential as a novel drug against type 2 diabetes.

    Agrochemicals: Exploring its pesticidal properties.

Mechanism of Action

Compound 35 exerts its effects by non-competitively inhibiting α-glucosidase. It directly binds to the enzyme, interfering with carbohydrate digestion and glucose release.

Comparison with Similar Compounds

Similar Compounds::

    Acarbose: A well-known α-glucosidase inhibitor.

    Miglitol: and : Other clinical α-glucosidase inhibitors.

Compound 35’s uniqueness lies in its indole-based scaffold, which offers opportunities for further optimization and drug development.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C22H23N3O2/c1-27-18-7-8-21-16(14-18)10-12-25(21)13-11-23-22(26)9-6-17-15-24-20-5-3-2-4-19(17)20/h2-5,7-8,10,12,14-15,24H,6,9,11,13H2,1H3,(H,23,26)

InChI Key

SVQLWJWRZSCHNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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